1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde
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Overview
Description
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde is a chemical compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a pyrrolidine ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The aldehyde functional group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The aldehyde group can participate in nucleophilic addition reactions, forming products such as alcohols or imines.
Scientific Research Applications
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-3-(trifluoromethyl)pyrrolidine: Lacks the aldehyde functional group, leading to different reactivity and applications.
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid:
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-ol: Features a hydroxyl group, resulting in different chemical and biological properties.
Properties
CAS No. |
874218-16-3 |
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Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
QNFXFNPKFBPSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C=O)C(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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